1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of naphthalene rings, sulfonic acid groups, and azo linkages, making it a versatile molecule in both research and industrial applications.
Preparation Methods
The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 7-aminonaphthalene-1,3-disulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-amino-4-methylanisole to form the azo compound.
Sulfonation: The resulting compound undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: Finally, the compound is neutralized with lithium and sodium salts to form the lithium sodium salt derivative.
Chemical Reactions Analysis
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds to form amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: The compound is employed in staining techniques for microscopy and as a marker in various biological assays.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups allow the compound to form stable complexes with various substrates, facilitating its use in catalysis and as a dye intermediate .
Comparison with Similar Compounds
Compared to other similar compounds, 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt stands out due to its unique combination of naphthalene rings, sulfonic acid groups, and azo linkages. Similar compounds include:
1,5-Naphthalenedisulfonic acid: Lacks the azo linkages and has different applications.
2-Naphthalenesulfonic acid: Contains only one sulfonic acid group and is used in different industrial applications.
This compound’s unique structure and properties make it a valuable molecule in various scientific and industrial fields.
Properties
CAS No. |
75198-97-9 |
---|---|
Molecular Formula |
C37H28Li2N6Na2O15S4 |
Molecular Weight |
984.8 g/mol |
IUPAC Name |
dilithium;disodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.2Li.2Na/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
GPAJCZKCNQXQFB-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.